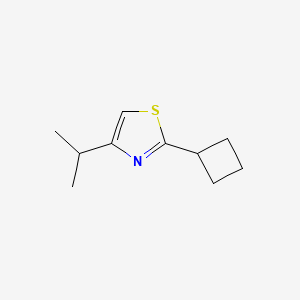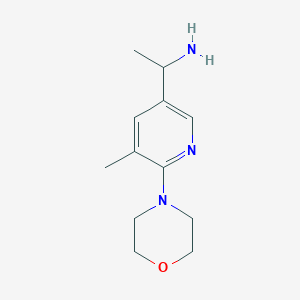
1-(2-(Furan-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Furan-2-yl)piperidin-1-yl)ethanone is an organic compound that features a furan ring attached to a piperidine ring via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-furyl lithium with piperidin-1-yl ethanone under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is often optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 1-(2-(Furan-2-yl)piperidin-1-yl)ethanol.
Substitution: Various halogenated piperidine derivatives.
Scientific Research Applications
1-(2-(Furan-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Furan-2-yl)ethanone: Shares the furan ring but lacks the piperidine moiety.
2-(Furan-2-yl)piperidine: Contains the furan and piperidine rings but lacks the ethanone linker.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Similar in structure but contains different functional groups
Uniqueness: 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone is unique due to its combination of the furan and piperidine rings linked by an ethanone group. This structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-[2-(furan-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-7-3-2-5-10(12)11-6-4-8-14-11/h4,6,8,10H,2-3,5,7H2,1H3 |
InChI Key |
YGFUIDOHBBFKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B15058019.png)


![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B15058030.png)
![2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B15058034.png)
![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B15058042.png)





